molecular formula C17H20FNO B1389331 N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline CAS No. 1040687-51-1

N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline

Cat. No.: B1389331
CAS No.: 1040687-51-1
M. Wt: 273.34 g/mol
InChI Key: YFVBAXWLFNBGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with 2-(4-ethylphenoxy)propyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline can be compared with other similar compounds, such as:

This compound is unique due to its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-ethylphenoxy)propyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c1-3-14-4-10-17(11-5-14)20-13(2)12-19-16-8-6-15(18)7-9-16/h4-11,13,19H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVBAXWLFNBGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)CNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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